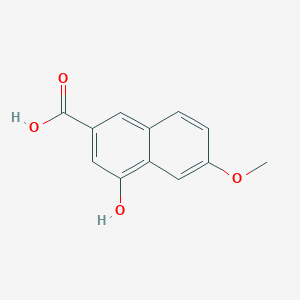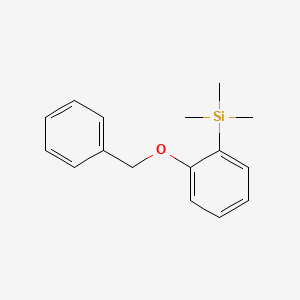
(2-(Benzyloxy)phenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Benzyloxy)phenyl)trimethylsilane is an organosilicon compound characterized by a phenyl ring substituted with a benzyloxy group and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)phenyl)trimethylsilane typically involves the reaction of (2-bromophenyl)trimethylsilane with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: (2-(Benzyloxy)phenyl)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (2-(benzyloxy)phenyl)methanol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: (2-(Benzyloxy)phenyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(2-(Benzyloxy)phenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis.
作用機序
The mechanism of action of (2-(Benzyloxy)phenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzyloxy group can undergo oxidation and reduction, while the trimethylsilyl group can be substituted, allowing for the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
(2-(Benzyloxy)phenyl)methanol: Similar structure but lacks the trimethylsilyl group.
(2-(Benzyloxy)phenyl)boronic acid: Contains a boronic acid group instead of the trimethylsilyl group.
(2-(Benzyloxy)phenyl)acetylene: Features an acetylene group in place of the trimethylsilyl group.
Uniqueness: (2-(Benzyloxy)phenyl)trimethylsilane is unique due to the presence of both the benzyloxy and trimethylsilyl groups, which confer distinct reactivity and versatility in organic synthesis. The trimethylsilyl group provides stability and can be easily removed or substituted, making the compound a valuable intermediate in various chemical transformations.
特性
分子式 |
C16H20OSi |
|---|---|
分子量 |
256.41 g/mol |
IUPAC名 |
trimethyl-(2-phenylmethoxyphenyl)silane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)16-12-8-7-11-15(16)17-13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 |
InChIキー |
DFUJXFPIGBITDY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC=C1OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


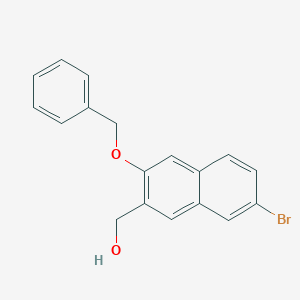
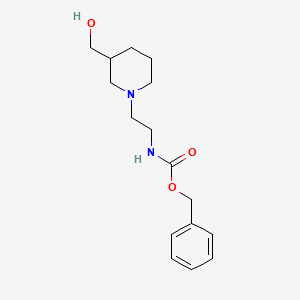

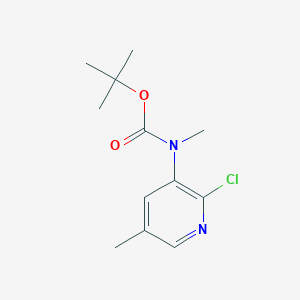
![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
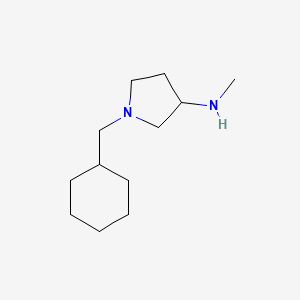
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)
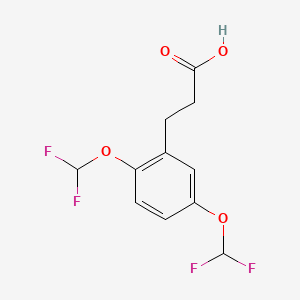

![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)

![tert-butyl 7-(3-cyclopropyl-1-methoxy-1-oxopropan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14770376.png)
